molecular formula C17H21ClN4O2 B6788649 N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide

Cat. No.: B6788649
M. Wt: 348.8 g/mol
InChI Key: MDNXQUVJVBOGTO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide is a fascinating chemical compound that finds relevance in multiple scientific domains, including chemistry, biology, medicine, and industry. Its unique molecular structure imparts specific properties and reactivity patterns that make it valuable for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-21-7-8-24-15(10-21)16(12-3-5-13(18)6-4-12)20-17(23)14-9-19-11-22(14)2/h3-6,9,11,15-16H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNXQUVJVBOGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide typically involves several steps. The process generally starts with the preparation of intermediate compounds.

  • Preparation of Intermediates:

    • Initially, 4-chlorophenyl and 4-methylmorpholine-2-yl are separately prepared and then coupled using specific reagents and conditions.

  • Formation of the Carboxamide:

    • The final step involves the formation of the carboxamide group through a coupling reaction, commonly using reagents such as coupling agents (like EDC or DCC) under controlled temperatures and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: For large-scale industrial production, continuous flow chemistry processes may be employed. These methods optimize reaction conditions to enhance yield and reduce production time, ensuring the compound’s consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide can undergo various chemical reactions including:

  • Oxidation: When subjected to oxidizing agents like potassium permanganate, the compound can undergo oxidation to form different functional derivatives.

  • Reduction: Reducing agents such as sodium borohydride can be used to convert it into reduced forms.

  • Substitution: The chlorophenyl group allows for electrophilic substitution reactions using reagents such as halogens or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in basic or acidic medium.

  • Reduction: Sodium borohydride in ethanol or methanol as solvent.

  • Substitution: Halogens like chlorine or bromine under controlled temperatures and in the presence of catalysts.

Major Products:

  • Oxidation typically yields oxidized functional derivatives.

  • Reduction results in the corresponding reduced forms.

  • Substitution reactions result in substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide is used as a reagent in organic synthesis, especially in constructing complex molecules for pharmaceuticals.

Biology: In biological research, it serves as a model compound to study enzyme-substrate interactions and receptor binding properties.

Industry: Used in the formulation of specialty chemicals for various industrial applications, including as intermediates in the synthesis of agrochemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, altering their normal function. The exact mechanism involves binding to active sites, leading to inhibition or activation of enzymatic activity. Specific pathways include signal transduction modulation and metabolic pathway alteration.

Comparison with Similar Compounds

  • N-[(4-bromophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide

  • N-[(4-methylphenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide

Uniqueness: What sets N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide apart is its specific chlorophenyl substitution, which imparts distinct electronic and steric properties influencing its reactivity and interaction with biological targets.

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